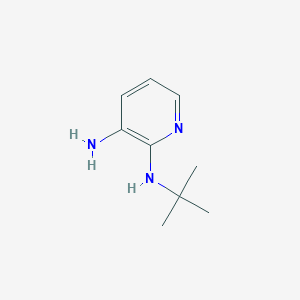

N2-(tert-Butyl)pyridine-2,3-diamine

Description

BenchChem offers high-quality N2-(tert-Butyl)pyridine-2,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(tert-Butyl)pyridine-2,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-N-tert-butylpyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-9(2,3)12-8-7(10)5-4-6-11-8/h4-6H,10H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQUFHSXTHOLBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N2-(tert-Butyl)pyridine-2,3-diamine: A Privileged Scaffold in Kinase Inhibitor Design and Heterocyclic Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern rational drug design, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of the final therapeutic agent. N2-(tert-Butyl)pyridine-2,3-diamine (CAS: 1022146-68-4) has emerged as a highly privileged intermediate, particularly in the synthesis of fused heterocyclic systems such as imidazo[4,5-b]pyridines[1][2]. As a Senior Application Scientist, I have observed that the incorporation of a tert-butyl group at the N2 position is not merely a structural variation; it is a calculated choice to introduce steric bulk, modulate lipophilicity, and dictate the spatial orientation of the molecule within the ATP-binding pockets of target kinases.

This technical guide explores the structural chemistry, synthetic methodologies, and downstream applications of N2-(tert-butyl)pyridine-2,3-diamine, providing field-proven protocols and mechanistic insights.

Structural Chemistry & Physicochemical Profiling

N2-(tert-butyl)pyridine-2,3-diamine ( C9H15N3 ) features a pyridine ring substituted with a primary amine at the 3-position and a tert-butyl-protected secondary amine at the 2-position[1].

Mechanistic Causality of the tert-Butyl Group:

-

Steric Shielding: The bulky tert-butyl group restricts the rotational degrees of freedom around the C2-N bond. This steric hindrance is critical in downstream drug candidates, as it locks the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein[2].

-

Electronic Modulation: The electron-donating nature of the tert-butylamine group increases the electron density of the pyridine ring, altering the pKa of the ring nitrogen. This influences both the basicity of the molecule and its hydrogen-bonding capacity.

-

Hydrophobic Interactions: In kinase inhibitors, the tert-butyl moiety often projects into a hydrophobic sub-pocket adjacent to the hinge region, significantly enhancing target selectivity (e.g., Aurora-A vs. Aurora-B kinases)[2].

Synthetic Methodology & Mechanistic Causality

The synthesis of N2-(tert-butyl)pyridine-2,3-diamine is achieved via a robust, two-step sequence starting from commercially available 2-chloro-3-nitropyridine[3].

Step 1: Nucleophilic Aromatic Substitution ( SNAr )

The initial step involves the displacement of the chloride leaving group by tert-butylamine. The reaction is highly favored due to the strong electron-withdrawing effect of the adjacent nitro group at the 3-position, which significantly lowers the LUMO of the pyridine ring and stabilizes the Meisenheimer complex intermediate.

Step 2: Nitro Reduction

The intermediate, N-(tert-butyl)-3-nitropyridin-2-amine (CAS: 79371-45-2), undergoes reduction to yield the final diamine. While catalytic hydrogenation ( H2 , Pd/C) is the cleanest method, chemical reduction using Iron/HCl or Zinc/Ammonium chloride is often preferred in laboratories to avoid over-reduction or side reactions if other reducible functional groups are present.

Figure 1. Two-step synthetic workflow for N2-(tert-butyl)pyridine-2,3-diamine.

Application in Drug Discovery: The Imidazo[4,5-b]pyridine Pharmacophore

The primary utility of N2-(tert-butyl)pyridine-2,3-diamine lies in its cyclization to form imidazo[4,5-b]pyridines . By reacting the diamine with an orthoester (e.g., triethyl orthoformate) or an aldehyde under oxidative conditions, the fused bicyclic system is generated.

Why is this core important? The imidazo[4,5-b]pyridine scaffold is a bioisostere of purine (the core of ATP). It acts as an elite hinge-binding motif in kinase inhibitors[2]. The pyridine nitrogen and the imidazole N-H serve as a complementary hydrogen bond acceptor-donor pair, perfectly aligning with the backbone amides of the kinase hinge region (e.g., Ala213 in Aurora kinases)[2]. The tert-butyl group, now situated at the 3-position of the imidazo[4,5-b]pyridine ring, forces the molecule to adopt a specific vector, directing subsequent functional groups toward the solvent-exposed region or the DFG-motif.

Figure 2. Cyclization to an imidazo[4,5-b]pyridine pharmacophore for kinase targeting.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed with built-in validation checkpoints.

Protocol A: Synthesis of N-(tert-butyl)-3-nitropyridin-2-amine

-

Setup: In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 eq, 10 mmol) in anhydrous ethanol (20 mL).

-

Reaction: Add tert-butylamine (2.5 eq, 25 mmol) dropwise at 0∘C . Causality: Excess amine acts as both the nucleophile and the acid scavenger for the generated HCl.

-

Heating: Reflux the mixture at 80∘C for 4-6 hours.

-

Validation Checkpoint (TLC): Monitor via TLC (Hexane:EtOAc 3:1). The starting material ( Rf≈0.6 ) will disappear, replaced by a bright yellow spot ( Rf≈0.4 ). The yellow color confirms the presence of the highly conjugated nitro-amine system.

-

Workup: Concentrate under reduced pressure. Partition between EtOAc and saturated aqueous NaHCO3 . Wash the organic layer with brine, dry over Na2SO4 , and concentrate to yield the intermediate as a yellow solid.

Protocol B: Reduction to N2-(tert-butyl)pyridine-2,3-diamine

-

Setup: Dissolve the intermediate from Protocol A (1.0 eq, 5 mmol) in methanol (15 mL).

-

Catalysis: Carefully add 10% Pd/C (0.1 eq by weight) under an inert argon atmosphere to prevent spontaneous ignition.

-

Hydrogenation: Purge the flask with H2 gas and stir vigorously under a hydrogen balloon at room temperature for 12 hours.

-

Validation Checkpoint (Visual & MS): The reaction is complete when the bright yellow solution turns pale/colorless, indicating the destruction of the nitro chromophore. LC-MS should confirm the product mass ( [M+H]+=166.1 ).

-

Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite thoroughly with methanol. Concentrate the filtrate to yield the diamine as an off-white solid. Store under inert gas, as diamines are susceptible to air oxidation.

Quantitative Data Summary

The following table summarizes the critical physicochemical and analytical parameters for the compounds involved in this workflow, facilitating rapid reference for quality control.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass | Target Purity |

| 2-Chloro-3-nitropyridine | 5470-18-8 | C5H3ClN2O2 | 158.54 | 157.988 | ≥98% |

| N-(tert-butyl)-3-nitropyridin-2-amine | 79371-45-2 | C9H13N3O2 | 195.22 | 195.101 | ≥95% |

| N2-(tert-butyl)pyridine-2,3-diamine | 1022146-68-4 | C9H15N3 | 165.24 | 165.127 | ≥96% |

Conclusion

N2-(tert-Butyl)pyridine-2,3-diamine is a foundational building block in medicinal chemistry. By understanding the causality behind its structural features—specifically the steric and electronic contributions of the tert-butyl group—researchers can predictably design highly potent and selective kinase inhibitors. The self-validating synthetic protocols provided herein ensure high-fidelity generation of this intermediate, streamlining the path from bench synthesis to preclinical drug development.

References

-

Bavetsias, V., et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia". Journal of Medicinal Chemistry, ACS Publications, 2012. Available at:[Link]

Sources

A Technical Guide to the Electronic Properties of Substituted Diaminopyridines: A Medicinal Chemistry Perspective

Prepared by: Gemini, Senior Application Scientist

Abstract: Diaminopyridines (DAPs) represent a class of "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents. Their biological activity is intrinsically linked to their electronic properties, which can be finely tuned through strategic substitution on the pyridine ring. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on how substituents modulate the electronic landscape of diaminopyridines. We will explore the fundamental principles of inductive and resonance effects, their quantitative description, and their profound impact on critical physicochemical properties such as basicity (pKa) and redox potential. This document will further detail established experimental and computational workflows for characterizing these properties, empowering rational drug design and optimization.

Introduction: The Enduring Significance of the Diaminopyridine Scaffold

The pyridine ring is a cornerstone of many biologically active molecules. When functionalized with two amino groups, the resulting diaminopyridine (DAP) structure offers a unique combination of hydrogen bonding capabilities, aromaticity, and tunable basicity, making it a highly versatile scaffold in drug discovery.[1][2] From the well-known hair growth stimulant and vasodilator, Minoxidil (a piperidino-diaminopyrimidine N-oxide), to potassium channel blockers like 3,4-diaminopyridine (Amifampridine) used for rare muscular diseases, the therapeutic applications are diverse.[3][4][5][6] The efficacy of these drugs is not merely a function of their shape but is deeply rooted in the electronic distribution within the molecule, which dictates how they interact with their biological targets.[7] Understanding and controlling these electronic properties through chemical substitution is therefore a fundamental pillar of modern medicinal chemistry.

The Electronic Landscape: Modulating Reactivity and Function

The arrangement of electrons within the diaminopyridine core governs its reactivity, stability, and intermolecular interactions. Key to this is the interplay between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[8] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The difference between these two, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity.[8]

Substituents added to the pyridine ring can dramatically alter this electronic landscape. They do so through two primary mechanisms:

-

Inductive Effects (-I/+I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the substituent.[9] Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) exert a negative inductive (-I) effect, pulling electron density away from the ring. Conversely, electron-donating groups (EDGs) like alkyl groups (-CH₃) have a positive inductive (+I) effect, pushing electron density into the ring.[9][10]

-

Mesomeric (Resonance) Effects (-M/+M): This effect is transmitted through the pi (π) system of the aromatic ring and occurs with substituents that have lone pairs or pi bonds.[9] Groups like amino (-NH₂) or methoxy (-OCH₃) can donate their lone pairs into the ring (+M effect), increasing electron density, particularly at the ortho and para positions. Groups like nitro (-NO₂) can withdraw electron density from the ring through resonance (-M effect).[10]

The net effect of a substituent is a combination of these inductive and mesomeric influences, which vary depending on the nature of the substituent and its position on the ring.

Quantitative Analysis of Substituent Effects

To move from a qualitative understanding to a quantitative, predictive model, medicinal chemists often employ Linear Free-Energy Relationships (LFERs), most notably the Hammett equation.[11]

log(K/K₀) = σρ

Where:

-

K and K₀ are the equilibrium constants for the substituted and unsubstituted reaction, respectively.

-

σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[12][13]

-

ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to substituent effects.[11][14]

By correlating electronic properties with Hammett constants, researchers can predict how a new substituent will influence a molecule's behavior.[15]

Impact on Basicity (pKa)

A critical parameter for any drug molecule is its ionization state at physiological pH, governed by its pKa. The basicity of diaminopyridines is primarily due to the lone pair of electrons on the ring nitrogen(s).[10] Substituents that increase the electron density on the ring nitrogen will make it more basic (higher pKa), while those that decrease the electron density will make it less basic (lower pKa).[9][16]

-

Electron-Donating Groups (EDGs): Substituents like -NH₂ and -OCH₃ increase electron density on the ring through their +M effect, leading to a higher pKa compared to unsubstituted pyridine.[8]

-

Electron-Withdrawing Groups (EWGs): Groups like -CN and -NO₂ strongly withdraw electron density via -I and -M effects, significantly lowering the pKa.[8][17][18]

This relationship is crucial for drug design, as pKa influences solubility, membrane permeability, and the ability to form ionic bonds with a target receptor.[12][19]

The following table summarizes the calculated electronic properties of 3-substituted 2,6-diaminopyridine, illustrating the quantitative impact of various substituents.

| Substituent (at 3-position) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Notes |

| -H (Unsubstituted) | -5.59 | -0.21 | 5.38 | Reference Compound[8] |

| -NH₂ (Amino) | -5.41 | -0.46 | 4.95 | Strong EDG, raises HOMO[8] |

| -N(CH₃)₂ (Dimethylamino) | -5.29 | -0.42 | 4.87 | Very Strong EDG, raises HOMO significantly[8] |

| -OCH₃ (Methoxy) | -5.53 | -0.49 | 5.04 | EDG, raises HOMO[8] |

| -CH₃ (Methyl) | -5.63 | -0.54 | 5.09 | Weak EDG, small effect on HOMO[8] |

| -Cl (Chloro) | -5.84 | -0.87 | 4.97 | EWG, lowers HOMO and LUMO[8] |

| -Br (Bromo) | -5.85 | -0.89 | 4.96 | EWG, similar to Chloro[8] |

| -CN (Cyano) | -6.11 | -1.24 | 4.87 | Strong EWG, significantly lowers HOMO and LUMO[8] |

| -NO₂ (Nitro) | -6.31 | -1.62 | 4.69 | Very Strong EWG, lowers HOMO/LUMO, reduces gap[8] |

| Data derived from computational chemistry studies using Density Functional Theory (DFT) at the B3LYP level.[8] |

As shown, EDGs tend to increase the HOMO energy, making the molecule more prone to oxidation, while EWGs lower both HOMO and LUMO energies, making the molecule more prone to reduction.[8]

Characterization Workflows: Experimental and Computational

A multi-faceted approach combining experimental techniques and computational modeling is essential for a comprehensive understanding of the electronic properties of substituted diaminopyridines.

Visualization of a General Characterization Workflow

Caption: Integrated workflow for electronic property characterization.

Experimental Protocol: Electrochemical Analysis using Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to probe the redox properties of a molecule, providing information on oxidation and reduction potentials which are directly related to the HOMO and LUMO energy levels.[20][21]

Objective: To determine the oxidation and reduction potentials of a substituted diaminopyridine.

Materials:

-

Glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode.

-

Potentiostat.[22]

-

Anhydrous acetonitrile (or other suitable solvent) containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

-

Substituted diaminopyridine sample (~1-5 mM).

-

Inert gas (Nitrogen or Argon).

Procedure:

-

Cell Assembly: Assemble the three-electrode cell. Ensure the working electrode is polished to a mirror finish before use.

-

Solution Preparation: Prepare the electrolyte solution in a glovebox or under an inert atmosphere to exclude oxygen and water. Dissolve the diaminopyridine sample in the electrolyte solution.

-

De-aeration: Bubble the solution with inert gas for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

CV Measurement: a. Connect the electrodes to the potentiostat. b. Set the potential window. A wide window (e.g., -2.5 V to +2.0 V) is often used for initial scans to identify all redox events. c. Set the scan rate (e.g., 100 mV/s). d. Run a background scan of the electrolyte solution alone. e. Run the scan with the sample.

-

Data Analysis: a. Identify the anodic (oxidation) and cathodic (reduction) peak potentials. b. The potentials can be referenced to an internal standard like the Ferrocene/Ferrocenium (Fc/Fc⁺) couple for cross-comparison. c. The onset of the oxidation peak is related to the HOMO energy, and the onset of the reduction peak is related to the LUMO energy.

Causality: The choice of a non-aqueous solvent like acetonitrile is critical because water has a limited electrochemical window and can interfere with the measurement. The supporting electrolyte is necessary to ensure conductivity of the solution. By comparing the redox potentials of a series of substituted compounds, one can directly quantify the electronic effect of each substituent.[23]

Computational Workflow: Characterization using Density Functional Theory (DFT)

DFT is a robust computational method for investigating the electronic structure and properties of molecules, providing insights that are highly complementary to experimental data.[24][25]

Objective: To calculate the HOMO/LUMO energies, energy gap, and Mulliken charge distribution for a substituted diaminopyridine.

Software: Gaussian, ORCA, or similar quantum chemistry package.[8][24]

Procedure:

-

Structure Building: Build the 3D structure of the desired substituted diaminopyridine using a molecular editor.

-

Geometry Optimization: a. Perform a geometry optimization to find the lowest energy conformation of the molecule. b. A common and reliable method is the B3LYP functional with a basis set like 6-311G(d) or 6-311++G(d,p).[8][26] c. The choice of functional and basis set represents a trade-off between computational cost and accuracy. B3LYP/6-311G(d) offers a good balance for molecules of this size.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).[8]

-

Property Calculation: From the optimized structure's output file, extract the key electronic properties: a. HOMO and LUMO Energies: These are directly provided in the output. b. HOMO-LUMO Gap (ΔE): Calculated as E(LUMO) - E(HOMO).[8] c. Mulliken Atomic Charges: These provide an estimation of the partial charge on each atom, revealing how substituents polarize the molecule.

-

Visualization: Use software like GaussView or Avogadro to visualize the HOMO and LUMO orbitals to understand their spatial distribution and identify which parts of the molecule are involved in electron donation and acceptance.

Visualizing Substituent Effects on Electron Density

The following diagram illustrates conceptually how an electron-donating group (EDG) and an electron-withdrawing group (EWG) at the 4-position of a 2,6-diaminopyridine ring modulate electron density.

Caption: Substituent influence on pyridine nitrogen electron density.

Conclusion and Future Outlook

The electronic properties of substituted diaminopyridines are a critical design parameter in modern drug discovery. A thorough understanding of how substituents modulate the electron density, basicity, and redox potential of the DAP core allows for the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles. The synergistic use of experimental techniques like cyclic voltammetry and computational methods like DFT provides a robust framework for building predictive structure-property relationships. As our understanding of biological systems becomes more nuanced, the ability to fine-tune the electronic character of these privileged scaffolds will remain a key tool for developing the next generation of targeted therapeutics.

References

-

Markees, D. G., Dewey, V. C., & Kidder, G. W. (1968). The Synthesis and Biological Activity of Substituted 2,6-diaminopyridines. Journal of Medicinal Chemistry, 11(1), 126–129. Available from: [Link]

-

Keogh, M., Sedehizadeh, S., & Maddison, P. (2012). The use of aminopyridines in neurological disorders. Journal of Neurology, Neurosurgery & Psychiatry, 83(7), 785-790. Available from: [Link]

-

Kilic, T., & Tutar, A. (2005). Acidity Study on 3-Substituted Pyridines. International Journal of Molecular Sciences, 6(11), 257-276. Available from: [Link]

-

Mas, V. M., & Alemán, C. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. The Journal of Physical Chemistry A, 110(49), 13344–13350. Available from: [Link]

-

Mas, V. M., & Alemán, C. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Request PDF. Available from: [Link]

-

Markees, D. G., Dewey, V. C., & Kidder, G. W. (1968). The synthesis and biological activity of substituted 2,6-diaminopyridines. Journal of Medicinal Chemistry, 11(1), 126-129. Available from: [Link]

-

Gomez, L., et al. (2018). Synthesis and electronic properties of pyridine end-capped cyclopentadithiophene-vinylene oligomers. RSC Advances, 8(46), 26164–26172. Available from: [Link]

-

Shoukat, S. (n.d.). Effect of Substituents On Basicity of Pyridine. Scribd. Retrieved from [Link]

-

Saleh, B. M. (2011). THEORETICAL STUDY OF SUBSTITUENT EFFECTS ON ELECTRONIC AND STRUCTURAL PROPERTIES OF 2, 4-DIAMINO-5-PARA-SUBSTITUTED-PHENYL-6-ETHYL. Journal of the Iranian Chemical Society, 8(3), 653-661. Available from: [Link]

-

Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved from [Link]

-

Phcix.com. (n.d.). The Role of 3,4-Diaminopyridine in Pharmaceutical Synthesis: A Supplier's Insight. Retrieved from [Link]

-

Markees, D. G., Dewey, V. C., & Kidder, G. W. (1968). The synthesis and biological activity of substituted 2,6-diaminopyridines. Journal of Medicinal Chemistry, 11(1), 126-129. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminopyridine. PubChem. Retrieved from [Link]

-

Pang, K. S., et al. (2016). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutical Research, 33(8), 1933-1946. Available from: [Link]

-

Bethke, T., et al. (1993). Imidazopyridines: roles of pyridine nitrogen position and methylsulfinyl oxygen for in vitro positive inotropic mechanism and chronotropic activity. Journal of Pharmacology and Experimental Therapeutics, 264(1), 378-386. Available from: [Link]

-

Butts, C. T., et al. (2021). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling, 61(8), 3794-3806. Available from: [Link]

- Elshof, J. G., et al. (1999). Process for preparing pyridine-2,6-diamines. U.S. Patent No. 5,939,553. Washington, DC: U.S. Patent and Trademark Office.

-

ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical pKa calculations of substituted pyridines. Retrieved from [Link]

-

Fatimah, A., et al. (2024). Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. Journal of Molecular Structure, 1301, 137351. Available from: [Link]

-

Fatimah, A., et al. (2024). Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. Taylor & Francis Online. Available from: [Link]

-

Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(8), 1085-1092. Available from: [Link]

-

Lee, S. H., et al. (2012). Minoxidil may suppress androgen receptor-related functions. Fertility and Sterility, 97(4), 1012-1015.e1. Available from: [Link]

-

ResearchGate. (n.d.). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. Retrieved from [Link]

-

Stanković, V., et al. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Molecules, 28(18), 6649. Available from: [Link]

- DuPont. (2010). Process for the synthesis of diaminopyridine and related compounds. KR Patent No. 20100051689A.

-

Li, H., et al. (2007). Symmetric Double-Headed Aminopyridines, A Novel Strategy for Potent and Membrane-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 50(22), 5485-5498. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Minoxidil. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Influence of substituents on the acceptor properties of the amino groups in the diaminobenzene analogues. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. Retrieved from [Link]

-

American Association for Cancer Research. (2005). Design, synthesis of 1,4-cyclohexyldiamine substituted diaminopyrimidines as selective inhibitors of CDK1, CDK2 and CDK4 and their in vitro and in vivo evaluation. Proceedings of the American Association for Cancer Research, 46, 130. Available from: [Link]

-

Royal Society of Chemistry. (2021). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1748. Available from: [Link]

-

Suchonwanit, P., Thammarucha, S., & Leerunyakul, K. (2019). Minoxidil and its use in hair disorders: a review. Drug Design, Development and Therapy, 13, 2777–2786. Available from: [Link]

-

IntechOpen. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. Retrieved from [Link]

-

American Journal of Chemistry. (2016). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. American Journal of Chemistry, 6(1), 1-4. Available from: [Link]

-

Den Hertog, H. J., et al. (1985). The Action of Some New Aminopyridines on Mammalian Non-Myelinated Nerve Fibres. European Journal of Pharmacology, 108(2), 167-173. Available from: [Link]

-

Wilson, A. A., et al. (2026). 4-methyl-3-aminopyridine: A novel active blocker of voltage-gated potassium ion channels in the central nervous system. bioRxiv. Available from: [Link]

-

OAI. (2020). Electronic properties investigation of human dihydrofolate reductase complexes with ligands. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

Adam, A. M. A., et al. (2024). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Scientific Reports, 14(1), 25684. Available from: [Link]

-

Sandoz, P. (2015). Anodic reduction of pyridine in Acetonitrile. Master Analyse et Controle. Retrieved from [Link]

-

Charton, M. (1963). The Estimation of Hammett Substituent Constants. The Journal of Organic Chemistry, 28(11), 3121–3124. Available from: [Link]

-

Amanote Research. (2012). Electronic Effects in 4-Substituted Bis(imino)pyridines and the Corresponding Reduced Iron Compounds. Retrieved from [Link]

-

Mannaa, A. H. (2022). Estimation of the cyclic voltammetry parameters for pyridine-2,6-dicarbohydrazide and its interaction with CuCl2 in various solutions. Monatshefte für Chemie - Chemical Monthly, 153, 763–771. Available from: [Link]

-

ResearchGate. (2020). Cyclic voltammograms and electrochemical data of FeII polypyridine complexes. Retrieved from [Link]

-

Deep Origin. (2023). Density Functional Theory (DFT). Retrieved from [Link]

-

Zhang, Y., et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics, 17(4), 503. Available from: [Link]

Sources

- 1. The synthesis and biological activity of substituted 2,6-diaminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Minoxidil | C9H15N5O | CID 4201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Minoxidil and its use in hair disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Symmetric Double-Headed Aminopyridines, A Novel Strategy for Potent and Membrane-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. scribd.com [scribd.com]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

- 12. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 15. hammett substituent constants: Topics by Science.gov [science.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and electronic properties of pyridine end-capped cyclopentadithiophene-vinylene oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MANCO [master-analyse-controle-inscription.univ-lyon1.fr]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 25. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: N2-(tert-Butyl)pyridine-2,3-diamine as a Sterically Demanding Bidentate Ligand in Catalysis and Therapeutics

Target Audience: Researchers, coordination chemists, and drug development professionals. Document Type: Advanced Methodology and Protocol Guide.

Introduction & Chemical Rationale

N2-(tert-Butyl)pyridine-2,3-diamine (CAS: 1022146-68-4) is a highly versatile, sterically hindered bidentate ligand utilized in advanced transition metal chemistry[1]. In coordination chemistry, the spatial arrangement of ligands around a metal center dictates the complex's stability, reactivity, and selectivity. The incorporation of a bulky tert-butyl group at the N2 exocyclic amine introduces a profound asymmetric steric environment. This structural feature drives two primary applications:

-

Asymmetric Catalysis: The steric hindrance effectively shields the axial coordination sites of the metal center (e.g., Palladium or Ruthenium). This shielding prevents the formation of inactive dimeric metal species—a common deactivation pathway—and promotes rapid reductive elimination during cross-coupling catalytic cycles.

-

Metallotherapeutics: Transition metal complexes (such as Lanthanides, Copper, or Ruthenium) coordinated with pyridine-2,3-diamine motifs have demonstrated potent in vitro cytotoxicity against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines ()[2]. The highly lipophilic tert-butyl group enhances cellular uptake across the phospholipid bilayer, facilitating intracellular DNA intercalation and reactive oxygen species (ROS) generation[3].

Physicochemical Properties & Diagnostic Markers

To ensure experimental reproducibility and establish a self-validating system, the physical properties of the free ligand and the diagnostic spectral markers of successful metal coordination are summarized below.

Table 1: Physicochemical Properties of the Free Ligand

| Property | Value |

| Chemical Name | N2-(tert-Butyl)pyridine-2,3-diamine |

| CAS Number | 1022146-68-4 |

| Linear Formula | C9H15N3 |

| Molecular Weight | 165.24 g/mol |

| Purity | ≥96%[1] |

| Primary Coordination Mode | N,N'-Bidentate (Pyridine N1, Amine N2/N3) |

Table 2: Diagnostic Spectral Markers for Metal Coordination

| Analytical Method | Free Ligand Marker | Coordinated Complex Marker | Causality / Interpretation |

| FT-IR Spectroscopy | ν(N-H) ~ 3390, 3309 cm⁻¹ | Shifted to ~ 3350, 3280 cm⁻¹ | Metal-nitrogen bond formation weakens the N-H bond, lowering the stretching frequency[4]. |

| ¹H NMR (CDCl₃) | Pyridine ring protons ~ 6.6-8.2 ppm | Downfield shift (> 0.2 ppm) | Electron density withdrawal by the transition metal deshields the aromatic protons[4]. |

| UV-Vis Spectroscopy | π-π* transition ~ 280 nm | New MLCT band ~ 400-450 nm | Metal-to-Ligand Charge Transfer confirms successful spatial complexation[5]. |

Experimental Workflows & Protocols

Protocol A: Synthesis of a [Pd(L)Cl₂] Pre-catalyst for Cross-Coupling

This protocol outlines the synthesis of a Palladium(II) pre-catalyst utilizing the bidentate nature of N2-(tert-Butyl)pyridine-2,3-diamine.

-

Step 1: Precursor Dissolution. Dissolve 1.0 equivalent of Pd(COD)Cl₂ (COD = 1,5-cyclooctadiene) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Expert Insight: COD is a labile ligand easily displaced by the stronger N,N-donors of the diamine. Anhydrous DCM is critical to prevent competitive binding of water molecules to the electrophilic Pd(II) center.

-

-

Step 2: Ligand Addition. Dissolve 1.05 equivalents of N2-(tert-Butyl)pyridine-2,3-diamine in a minimal volume of anhydrous DCM. Add this solution dropwise to the Pd precursor solution over 15 minutes.

-

Expert Insight: Dropwise addition prevents localized supersaturation and oligomerization, strongly favoring the formation of the monomeric[Pd(L)Cl₂] chelate.

-

-

Step 3: Chelation. Stir the mixture at room temperature for 4 hours.

-

Expert Insight: The thermodynamic stability gained from the chelate effect makes this reaction highly favorable at room temperature. Heating is unnecessary and could lead to unwanted ligand oxidation.

-

-

Step 4: Isolation (Self-Validation). Concentrate the solution under reduced pressure and precipitate the complex by adding cold, anhydrous diethyl ether. Filter the resulting solid.

-

Validation: The polar[Pd(L)Cl₂] complex is insoluble in non-polar ether, driving it out of solution while any unreacted ligand remains dissolved. Confirm purity via ¹H NMR (look for the >0.2 ppm downfield shift of the pyridine protons).

-

Protocol B: Synthesis of a Ru(II)-Arene Complex for In Vitro Cytotoxicity Assays

Ruthenium complexes utilizing pyridine-diamine ligands are highly effective metallotherapeutics due to their stable oxidation states and predictable ligand exchange kinetics in biological media[6].

-

Step 1: Dimer Cleavage. Combine 0.5 equivalents of the [Ru(p-cymene)Cl₂]₂ dimer and 1.0 equivalent of the ligand in dry methanol.

-

Expert Insight: Methanol provides sufficient solubility for both the metal dimer and the organic ligand, facilitating the cleavage of the chloride-bridged Ru dimer into monomeric active species.

-

-

Step 2: Reflux. Reflux the mixture under a strict N₂ atmosphere for 6 hours.

-

Expert Insight: The inert atmosphere prevents the premature oxidation of Ru(II) to Ru(III). Heat provides the activation energy required to break the robust Ru-Cl-Ru bridges.

-

-

Step 3: Purification. Cool to room temperature, filter the resulting microcrystals, and wash with cold ethanol.

-

Validation: Analyze the product using UV-Vis spectroscopy. The appearance of a distinct MLCT band at 400-450 nm confirms coordination[5].

-

Mechanistic Pathways & Visualizations

The following diagrams illustrate the logical flow of the catalytic cycle and the biological mechanism of action for the synthesized complexes.

Fig 1. Coordination workflow and Suzuki-Miyaura catalytic cycle using the Pd(L)Cl2 pre-catalyst.

Fig 2. Mechanism of cytotoxicity and apoptosis induction by pyridine-diamine metal complexes.

References

-

Andiappan, K., et al. "In vitro cytotoxicity activity of novel Schiff base ligand-lanthanide complexes". Scientific Reports 8, 3054 (2018). URL:[Link]

Sources

- 1. N2-tert-Butyl-pyridine-2,3-diamine | 1022146-68-4 [sigmaaldrich.com]

- 2. pure.dongguk.edu [pure.dongguk.edu]

- 3. pure.dongguk.edu [pure.dongguk.edu]

- 4. In vitro cytotoxicity activity of novel Schiff base ligand–lanthanide complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]

Application Notes and Protocols for the N-Alkylation of Pyridine-2,3-diamines

Introduction: The Strategic Importance of N-Alkylated Pyridine-2,3-diamines in Medicinal Chemistry

Pyridine-2,3-diamines are pivotal precursors in the synthesis of a multitude of heterocyclic compounds, most notably the imidazo[4,5-b]pyridine scaffold. This structural motif is of significant interest to researchers, scientists, and drug development professionals due to its prevalence in a wide array of medicinally active agents.[1][2] These derivatives have been investigated for their potential as anticancer, inotropic, and selective antihistamine agents, as well as antagonists for various biological receptors.[1] The introduction of an alkyl group onto one of the nitrogen atoms of the diamine (N-alkylation) is a critical step that dictates the final structure and, consequently, the biological activity of the resulting molecule.

This technical guide provides a comprehensive overview of the experimental protocols for the N-alkylation of pyridine-2,3-diamines. It delves into the mechanistic intricacies that govern regioselectivity and offers field-proven insights to enable the rational design and execution of these synthetic transformations.

Mechanistic Insights: Directing the Alkylation for Desired Isomers

The N-alkylation of pyridine-2,3-diamines presents a fascinating challenge in regioselectivity. The molecule possesses three potentially nucleophilic nitrogen atoms: the two exocyclic amino groups (at positions 2 and 3) and the endocyclic pyridine nitrogen. However, under typical alkylation conditions, the exocyclic amino groups are significantly more nucleophilic. The key to a successful and selective synthesis lies in understanding the factors that influence which of the two amino groups will react.

The regioselectivity of the N-alkylation is primarily governed by a combination of electronic and steric effects. The amino group at the 2-position is in conjugation with the electron-withdrawing pyridine ring nitrogen, which can influence its nucleophilicity. Conversely, the amino group at the 3-position is less influenced by the ring nitrogen. The choice of alkylating agent, base, and solvent all play a crucial role in tipping the balance in favor of one regioisomer over the other.

For instance, reductive amination using aldehydes tends to favor alkylation at the N-3 position.[1] In contrast, the use of alkyl halides in the presence of a base can lead to alkylation at the N-2 position, although mixtures of isomers are common.[3] The ability to selectively synthesize either the N-2 or N-3 alkylated product is highly desirable as it opens up access to different series of imidazo[4,5-b]pyridine derivatives.

Figure 1: A diagram illustrating the competing pathways for the N-alkylation of pyridine-2,3-diamine.

Experimental Protocols: A Step-by-Step Guide

The following protocols are generalized procedures for the N-alkylation of pyridine-2,3-diamines. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates and alkylating agents.

Protocol 1: Reductive Amination with Aldehydes

This method is often employed for the regioselective synthesis of N-3 alkylated pyridine-2,3-diamines.[1]

Materials:

-

Pyridine-2,3-diamine

-

Aldehyde (R-CHO)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of pyridine-2,3-diamine (1.0 eq) in DCM or DCE, add the aldehyde (1.0-1.2 eq).

-

If required, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 10-15 minutes.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-3 alkylated pyridine-2,3-diamine.

Protocol 2: N-Alkylation with Alkyl Halides

This protocol is a more general method for N-alkylation and can lead to either N-2 or N-3 alkylation, or a mixture of both, depending on the specific substrate and reaction conditions.[1][4]

Materials:

-

Pyridine-2,3-diamine

-

Alkyl halide (R-X, where X = Br, I)

-

Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Sodium hydride (NaH))

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of pyridine-2,3-diamine (1.0 eq) in the chosen anhydrous solvent, add the base (1.5-3.0 eq).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.0-1.2 eq) dropwise to the mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the N-alkylated product(s).

Data Presentation: A Comparative Overview of Reaction Conditions

The choice of reagents and conditions can significantly impact the outcome of the N-alkylation reaction. The following table summarizes various reported conditions for the N-alkylation of pyridine-2,3-diamine and its derivatives.

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | RT | N-3 Benzyl | 91 | [1] |

| 2 | Benzyl bromide | NaH | THF | Reflux | N-2 Benzyl | - | [1] |

| 3 | 1-(chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | - | N-4 of Imidazo[4,5-b]pyridine | - | [5] |

| 4 | Various aldehydes | Air (oxidant) | Water | Thermal | 1H-Imidazo[4,5-b]pyridines | 83-87 | [2] |

| 5 | Benzyl bromide | K₂CO₃ | DMF | - | N-5 of Imidazo[4,5-c]pyridine | - | [6][7] |

Note: Yields and regioselectivity are highly substrate-dependent and the conditions listed should be considered as a starting point for optimization.

Experimental Workflow Visualization

The overall process from starting materials to the purified N-alkylated product can be visualized in the following workflow diagram.

Figure 2: A step-by-step workflow for the N-alkylation of pyridine-2,3-diamines.

Troubleshooting and Key Considerations

-

Regioselectivity: The formation of isomeric mixtures is a common challenge. Careful analysis of the crude reaction mixture by ¹H NMR or LC-MS is crucial. Purification by column chromatography may be necessary to separate the isomers.

-

Over-alkylation: The N-alkylated product can sometimes undergo further alkylation to form a dialkylated product or a quaternary ammonium salt.[3] Using a slight excess of the diamine or controlling the stoichiometry of the alkylating agent can help to minimize this side reaction.

-

Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaH are often used with alkyl halides to deprotonate the amino group effectively. Weaker bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents like DMF.

-

Solvent Purity: Anhydrous solvents are essential, especially when using reactive bases like NaH, to prevent quenching of the base and unwanted side reactions.

Conclusion

The N-alkylation of pyridine-2,3-diamines is a versatile and powerful tool for the synthesis of diverse heterocyclic scaffolds with significant potential in drug discovery. A thorough understanding of the underlying reaction mechanisms and careful control of the experimental conditions are paramount to achieving the desired regioselectivity and yield. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the rich chemistry of these valuable building blocks.

References

-

Khanna, I. K., et al. (1995). Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines and Imidazo[4,5-b]pyridines. The Journal of Organic Chemistry, 60(4), 960-965. [Link]

-

Dyminska, L. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 24(23), 4337. [Link]

-

Göker, H., et al. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

-

Göker, H., et al. (2019). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. International Journal of Psychosocial Rehabilitation, 23(2). [Link]

-

ResearchGate. (2025). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. [Link]

- Google Patents. (2021).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. psychosocial.com [psychosocial.com]

- 7. researchgate.net [researchgate.net]

Application Note: Synthesis of Novel Heterocyclic Scaffolds from N2-(tert-Butyl)pyridine-2,3-diamine

Abstract

This technical guide provides detailed protocols and expert insights into the synthesis of diverse heterocyclic compounds utilizing N2-(tert-Butyl)pyridine-2,3-diamine as a strategic precursor. The unique structural attributes of this building block, namely the vicinal nucleophilic amino groups on a pyridine core and the sterically influential tert-butyl substituent, offer a versatile platform for constructing high-value molecular architectures. This document focuses on the synthesis of pyrido[2,3-b]pyrazines through condensation with 1,2-dicarbonyl compounds, a cornerstone reaction for this substrate. We provide step-by-step, validated protocols, explain the causal relationships behind experimental choices, and present data in a clear, comparative format. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the creation of novel chemical entities.

Introduction: The Strategic Value of N2-(tert-Butyl)pyridine-2,3-diamine

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing scaffolds being particularly prevalent in a vast array of pharmaceuticals and biologically active molecules.[1] The design and efficient synthesis of novel heterocyclic entities are therefore critical pursuits in drug discovery. N2-(tert-Butyl)pyridine-2,3-diamine has emerged as a highly valuable and versatile building block in this context.

Its utility is rooted in several key features:

-

The 1,2-Diamine Motif: The adjacent amino groups at the C2 and C3 positions of the pyridine ring are perfectly poised for cyclization reactions. This arrangement facilitates the formation of fused five- or six-membered heterocyclic rings through condensation with suitable bifunctional electrophiles.

-

Inherent Reactivity: The pyridine ring itself is an electron-deficient system, which influences the nucleophilicity of the amino groups. Generally, the amino group at position 3 is more reactive towards electrophiles than the amino group at position 2, which can allow for regioselective transformations.[2]

-

The tert-Butyl Group: This bulky alkyl group is not merely a passive substituent. It significantly enhances the solubility of the precursor and its derivatives in common organic solvents, simplifying reaction setup and purification. Furthermore, its steric presence can modulate the physicochemical properties (e.g., lipophilicity, metabolic stability) and conformational preferences of the final heterocyclic products, which can be crucial for optimizing biological activity.

This guide will focus on the most prominent application of this precursor: its reaction with 1,2-dicarbonyl compounds to forge the medicinally important pyrido[2,3-b]pyrazine scaffold.[2][3]

Core Application: Synthesis of Pyrido[2,3-b]pyrazine Derivatives

The condensation of an ortho-diamine with a 1,2-dicarbonyl compound is a classic and highly efficient method for generating pyrazine-fused ring systems.[2] These compounds are of great interest due to their wide-ranging applications in pharmaceutical and medicinal chemistry, exhibiting activities such as antimicrobial, antifungal, and as receptor antagonists.[2]

The general reaction proceeds via a one-pot double condensation, as illustrated below.

General Reaction Scheme & Mechanism

The reaction between N2-(tert-Butyl)pyridine-2,3-diamine and an arylglyoxal results in the formation of a 2-aryl-7-(tert-butyl)pyrido[2,3-b]pyrazine. The mechanism involves a sequential two-step condensation-cyclization. The more nucleophilic amino group at the C3 position typically initiates the attack on one of the carbonyl groups of the glyoxal, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrido[2,3-b]pyrazine core.[2]

Caption: General workflow for pyrido[2,3-b]pyrazine synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 2-aryl-7-(tert-butyl)pyrido[2,3-b]pyrazines adapted from established literature methods.[2][3]

Materials:

-

N2-(tert-Butyl)pyridine-2,3-diamine (1.0 eq)

-

Substituted Arylglyoxal monohydrate (1.0 - 1.1 eq)

-

Solvent: Absolute Ethanol (EtOH) or Dimethylformamide (DMF)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: To a round-bottom flask, add N2-(tert-Butyl)pyridine-2,3-diamine (1.0 eq) and the desired arylglyoxal (1.0 eq).

-

Solvent Addition: Add the chosen solvent (Ethanol or DMF) to achieve a reactant concentration of approximately 0.1-0.2 M.

-

Heating: Place the flask in a heating mantle or oil bath and heat the mixture to 90 °C (or reflux if using ethanol).[2] Stir the reaction vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-10 hours, depending on the specific substrates.

-

Work-up:

-

Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

-

For many derivatives, the product will precipitate out of the solution upon cooling.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid sequentially with cold ethanol and then a small amount of diethyl ether to remove residual impurities.

-

-

Purification: The crude product is often of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Causality and Scientist's Notes:

-

Choice of Solvent: Ethanol is a good, relatively green solvent with a convenient reflux temperature. DMF can be used for less soluble reactants and allows for higher reaction temperatures, which can accelerate the reaction rate.[2]

-

Regioselectivity: The initial attack by the more nucleophilic C3-amino group on the more electrophilic formyl group of the arylglyoxal dictates the final regiochemistry of the product.[2]

-

Troubleshooting: If the product does not precipitate upon cooling, the solvent can be removed under reduced pressure. The resulting residue can then be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.

-

Safety: Arylglyoxals can be irritants. Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data Presentation: Representative Examples

The following table summarizes the synthesis of various pyrido[2,3-b]pyrazine derivatives starting from 2,3-diaminopyridine and different arylglyoxals, demonstrating the versatility of the method. While the specific starting material in the cited source is 2,3-diaminopyridine, the tert-butylated analogue is expected to follow similar reactivity patterns, often with improved yields due to better solubility.

| Entry | Aryl Group (Ar) of Arylglyoxal | Product | Yield (%) | M.p. (°C) | Reference |

| 1 | C₆H₅ | 2-Phenylpyrido[2,3-b]pyrazine | 95 | 144 | [2] |

| 2 | 4-BrC₆H₄ | 2-(4-Bromophenyl)pyrido[2,3-b]pyrazine | 80 | 198 | [2] |

| 3 | 4-FC₆H₄ | 2-(4-Fluorophenyl)pyrido[2,3-b]pyrazine | 82 | 179 | [2] |

| 4 | 4-NO₂C₆H₄ | 2-(4-Nitrophenyl)pyrido[2,3-b]pyrazine | 78 | 240 | [2] |

| 5 | 3-OMeC₆H₄ | 2-(3-Methoxyphenyl)pyrido[2,3-b]pyrazine | 74 | 104 | [2] |

Expanding Synthetic Utility: Access to Other Heterocyclic Cores

The synthetic potential of N2-(tert-Butyl)pyridine-2,3-diamine extends beyond pyrazine formation. The 1,2-diamine moiety can react with a variety of other bifunctional electrophiles to generate a range of fused heterocyclic systems.

Caption: Diverse heterocyclic cores from a common precursor.

Protocol for Pyrido[2,3-d]imidazol-2-one Synthesis

This protocol outlines the synthesis of a fused cyclic urea structure, a valuable scaffold in medicinal chemistry, using a phosgene equivalent like 1,1'-Carbonyldiimidazole (CDI).

Materials:

-

N2-(tert-Butyl)pyridine-2,3-diamine (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Under an inert atmosphere, dissolve N2-(tert-Butyl)pyridine-2,3-diamine in anhydrous THF in a flame-dried, two-neck round-bottom flask.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add CDI portion-wise over 15 minutes with vigorous stirring.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC until the starting diamine is consumed.

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography to yield the desired pyrido[2,3-d]imidazol-2-one.

Causality and Scientist's Notes:

-

Inert Atmosphere: This reaction is sensitive to moisture, which can hydrolyze the CDI reagent. Using anhydrous solvents and an inert atmosphere is critical for good yields.

-

CDI as Reagent: CDI is a safer, solid alternative to gaseous phosgene. It reacts with one amino group to form an activated imidazole-carbamate intermediate, which then readily undergoes intramolecular cyclization with the second amino group to form the stable cyclic urea.

Product Characterization and Validation

Confirming the identity and purity of the synthesized heterocyclic compounds is a critical final step. A combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Will confirm the presence of the aromatic protons on the pyridine and other aryl rings, as well as the characteristic singlet for the tert-butyl group around 1.4-1.6 ppm. The disappearance of the broad N-H signals from the starting diamine is a key indicator of successful cyclization.

-

¹³C NMR: Will show the correct number of carbon signals, including those for the newly formed heterocyclic ring.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

-

Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups and the absence of others. For example, in the synthesis of pyrido[2,3-b]pyrazines, the disappearance of the C=O stretch from the glyoxal and the N-H stretches from the diamine is expected. For the imidazol-2-one, a prominent C=O stretch around 1700-1750 cm⁻¹ would be expected.

Conclusion

N2-(tert-Butyl)pyridine-2,3-diamine is a powerful and versatile precursor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. Its inherent reactivity, coupled with the beneficial physicochemical properties imparted by the tert-butyl group, makes it an attractive starting material for applications in drug discovery and materials science. The protocols outlined in this guide for the synthesis of pyrido[2,3-b]pyrazines and fused imidazolones provide a solid foundation for researchers to explore the rich chemistry of this valuable building block.

References

-

Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). National Center for Biotechnology Information. [Link]

-

Pyrido[2-3-b]pyrazines. (2013). Growing Science. [Link]

-

Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine. (2012). SciSpace. [Link]

-

From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. (2018). MDPI. [Link]

-

Heterocyclic Compounds: Synthesis, Application and Theoretical Study. (n.d.). MDPI. [Link]

Sources

Application Note: N2-(tert-Butyl)pyridine-2,3-diamine as a Strategic Building Block in Pharmaceutical Development

Executive Summary

The rational design of small-molecule kinase inhibitors heavily relies on privileged heterocyclic scaffolds that can effectively mimic the purine ring of ATP. N2-(tert-Butyl)pyridine-2,3-diamine (CAS: 1022146-68-4) has emerged as a highly versatile, sterically tuned building block for synthesizing such bioisosteres, particularly imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines [1].

Unlike unsubstituted pyridine-2,3-diamines, the presence of the bulky, lipophilic tert-butyl group at the N2 position offers distinct medicinal chemistry advantages. It acts as a regioselective directing group during cyclization and serves as a critical structural motif for occupying hydrophobic pockets within kinase ATP-binding sites, enhancing both target selectivity and membrane permeability [2]. This application note provides drug development professionals with mechanistic insights, validated synthetic protocols, and biological context for utilizing this intermediate.

Physicochemical Properties & Specifications

To ensure reproducible synthetic workflows, it is critical to verify the purity and handling conditions of the starting material. The tert-butyl group significantly increases the compound's lipophilicity compared to its unsubstituted parent compound, altering its solubility profile.

Table 1: Chemical and Physical Properties of N2-(tert-Butyl)pyridine-2,3-diamine

| Property | Specification / Value |

| Chemical Name | N2-(tert-Butyl)pyridine-2,3-diamine |

| CAS Number | 1022146-68-4 [3] |

| Molecular Formula | C9H15N3 |

| Molecular Weight | 165.24 g/mol |

| Structure Motif | Pyridine core with C2-tert-butylamino and C3-amino groups |

| Purity Requirement | ≥ 95% (GC/HPLC) |

| Storage Conditions | 0 – 8 °C, Air Sensitive (Store under inert gas) |

| Solubility | Soluble in DMF, DMSO, Methanol, Ethyl Acetate |

Mechanistic Insights: The Role of the tert-Butyl Group

In the context of E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), understanding why a specific building block is chosen is as important as knowing how to use it.

Regioselective Cyclization

When synthesizing imidazo[4,5-b]pyridines, unsubstituted diamines often yield a mixture of tautomers (1H and 3H). The N2-tert-butyl group forces the cyclization to yield exclusively the 3-(tert-butyl)-3H-imidazo[4,5-b]pyridine architecture. This regiocontrol eliminates the need for complex downstream separation and late-stage alkylation, which often suffers from poor yields.

Kinase Hinge-Binding Optimization

In kinase inhibitors (e.g., targeting Aurora Kinases, FLT3, or BTK), the imidazo[4,5-b]pyridine core forms essential hydrogen bonds with the hinge region of the kinase (typically via the pyridine nitrogen and the imidazole C2-substituent) [4]. The tert-butyl group at the N3 position projects into the ribose-binding pocket or the solvent-exposed front cleft. Its bulky nature creates steric hindrance that can prevent off-target binding to structurally similar kinases, thereby improving the inhibitor's selectivity profile [5].

Caption: Workflow for the regioselective synthesis of imidazo[4,5-b]pyridine scaffolds.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., TLC monitoring) and specific workup rationales are included to ensure high-fidelity reproduction by synthetic chemists.

Protocol 1: One-Pot Synthesis of 3-(tert-Butyl)-2-substituted-3H-imidazo[4,5-b]pyridines

This method utilizes sodium metabisulfite (Na₂S₂O₅) as a mild oxidant to drive the cyclization of the intermediate Schiff base.

Reagents & Materials:

-

N2-(tert-Butyl)pyridine-2,3-diamine (1.0 eq, 1.0 mmol, 165.2 mg)

-

Target Aldehyde (e.g., 4-chlorobenzaldehyde) (1.05 eq, 1.05 mmol)

-

Sodium metabisulfite (Na₂S₂O₅) (1.2 eq, 1.2 mmol)

-

N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

-

Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stirrer, dissolve N2-(tert-Butyl)pyridine-2,3-diamine in 5.0 mL of anhydrous DMF.

-

Condensation: Add the target aldehyde (1.05 eq) to the stirring solution. Allow the mixture to stir at room temperature for 30 minutes. Causality: This pre-stirring allows the initial Schiff base (imine) to form before oxidation, preventing aldehyde degradation.

-

Oxidative Cyclization: Add Na₂S₂O₅ (1.2 eq) in one portion. Attach a reflux condenser and heat the reaction mixture to 90 °C using an oil bath.

-

Reaction Monitoring: Stir at 90 °C for 4–6 hours. Monitor the reaction via TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting diamine will appear as a highly polar spot, while the cyclized product will migrate significantly higher due to the loss of the primary amine.

-

Quenching & Extraction: Once complete, cool the mixture to room temperature and pour it into 25 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

-

Washing: Wash the combined organic layers with 5% aqueous LiCl (2 × 15 mL) to remove residual DMF, followed by brine (15 mL). Causality: DMF is highly soluble in EtOAc; LiCl washes efficiently partition DMF into the aqueous phase.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 3-(tert-Butyl)-2-R-3H-imidazo[4,5-b]pyridine.

Protocol 2: Synthesis of 1-(tert-Butyl)pyrido[2,3-b]pyrazines

Condensation with 1,2-dicarbonyl compounds yields pyrido[2,3-b]pyrazines, another critical pharmacophore.

Step-by-Step Methodology:

-

Dissolve N2-(tert-Butyl)pyridine-2,3-diamine (1.0 eq) and a 1,2-diketone (e.g., benzil, 1.0 eq) in glacial acetic acid (0.2 M concentration).

-

Reflux the mixture at 120 °C for 3 hours under a nitrogen atmosphere.

-

Cool to room temperature. The product often precipitates directly from the acetic acid upon cooling.

-

Collect the precipitate via vacuum filtration, wash with cold ethanol, and dry under high vacuum.

Biological Application: Targeting Kinase Pathways

Derivatives synthesized from N2-(tert-Butyl)pyridine-2,3-diamine are frequently evaluated against oncogenic and autoimmune kinase targets. For instance, Bruton's Tyrosine Kinase (BTK) inhibitors utilizing the imidazo[4,5-b]pyridine core have shown potent, reversible inhibition, overcoming the resistance profiles associated with covalent inhibitors like Ibrutinib [6].

Caption: Mechanism of action for imidazo[4,5-b]pyridine-derived reversible BTK inhibitors.

Table 2: Representative Kinase Inhibition Profiles for Imidazo[4,5-b]pyridine Scaffolds

| Target Kinase | Disease Indication | Typical IC₅₀ Range | Role of the Core Scaffold |

| Aurora Kinase A/B | Solid Tumors, AML | 1.0 – 50 nM | Forms dual hydrogen bonds with Ala213 in the kinase hinge region [5]. |

| FLT3 (Wild-type & ITD) | Acute Myeloid Leukemia | 5.0 – 40 nM | Acts as a dual Aurora/FLT3 inhibitor; tert-butyl group aids in hydrophobic pocket occupation[4]. |

| BTK (Bruton's Tyrosine Kinase) | B-Cell Malignancies | 1.0 – 100 nM | Provides non-covalent, reversible inhibition, reducing off-target toxicity [6]. |

Conclusion

N2-(tert-Butyl)pyridine-2,3-diamine is far more than a simple structural intermediate; it is a strategically designed building block that dictates both the synthetic efficiency and the pharmacological efficacy of the resulting drug candidates. By leveraging the regiocontrol and steric bulk provided by the N2-tert-butyl group, medicinal chemists can rapidly generate libraries of highly selective, orally bioavailable kinase inhibitors.

References

-

Ningbo Inno Pharmchem Co., Ltd. "Exploring the Chemical Versatility of 2,3-Diaminopyridine: Beyond Pharmaceuticals." Inno Pharmchem. Available at:[Link]

-

Bavetsias, V., et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry, 2012. Available at:[Link]

-

Bavetsias, V., et al. "Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells." Journal of Medicinal Chemistry, 2013. Available at:[Link]

-

Qiu, H., et al. "Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors." Bioorganic & Medicinal Chemistry, 2021. Available at:[Link]

Application Note: N2-(tert-Butyl)pyridine-2,3-diamine as a Steric Director in Advanced Materials Science

Executive Summary & Chemical Profiling

In advanced materials science and optoelectronics, the spatial geometry of molecular building blocks is just as critical as their electronic properties. N2-(tert-Butyl)pyridine-2,3-diamine (CAS: 1022146-68-4) is a highly specialized, asymmetric diamine characterized by an electron-deficient pyridine core and a bulky tert-butyl group on the secondary amine[1].

While standard pyridine-2,3-diamine is widely used to synthesize planar heterocycles and coordination complexes[2], the introduction of the tert-butyl group fundamentally alters the molecule's physical chemistry. This steric bulk acts as a "molecular bumper." In optoelectronics, it orthogonalizes adjacent aromatic rings to prevent Aggregation-Caused Quenching (ACQ) and enables Thermally Activated Delayed Fluorescence (TADF)[3]. In coordination chemistry, it acts as a steric pillar that prevents the dense interpenetration of Metal-Organic Frameworks (MOFs), thereby increasing the fractional free volume for gas separation.

This guide details the mechanistic causality and self-validating protocols for utilizing N2-(tert-Butyl)pyridine-2,3-diamine in these two cutting-edge material science applications.

Optoelectronics: Synthesis of TADF Emitters for OLEDs

Mechanistic Causality

To achieve highly efficient OLEDs, modern emitters rely on Thermally Activated Delayed Fluorescence (TADF) to harvest both singlet and triplet excitons. The fundamental requirement for TADF is a minimal energy gap between the singlet and triplet excited states ( ΔEST ).

When N2-(tert-Butyl)pyridine-2,3-diamine is condensed with an electron-donating aryl aldehyde (e.g., a triphenylamine derivative), it forms a 1-(tert-butyl)-1H-imidazo[4,5-b]pyridine acceptor core. The massive steric clash generated by the N1 tert-butyl group forces the adjacent donor ring to twist nearly 90° out of the plane of the imidazopyridine core. This orthogonal geometry spatially separates the Highest Occupied Molecular Orbital (HOMO) on the donor from the Lowest Unoccupied Molecular Orbital (LUMO) on the acceptor. This minimized orbital overlap results in a near-zero ΔEST , unlocking efficient TADF emission[3]. Furthermore, the bulky group prevents intermolecular π−π stacking in the solid-state film, preserving high Photoluminescence Quantum Yields (PLQY).

Workflow: Steric orthogonalization via tert-butyl substitution leading to TADF emission.

Protocol 1: Synthesis of Sterically Hindered Imidazo[4,5-b]pyridine Emitters

Note: This protocol is a self-validating system; intermediate optical checks ensure the structural integrity of the fluorophore before device fabrication.

Reagents:

-

N2-(tert-Butyl)pyridine-2,3-diamine (1.0 equiv)

-

4-(Diphenylamino)benzaldehyde (1.0 equiv)

-

Sodium metabisulfite (Na₂S₂O₅) (1.2 equiv)

-

N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Condensation: Dissolve N2-(tert-Butyl)pyridine-2,3-diamine and 4-(diphenylamino)benzaldehyde in anhydrous DMF under a nitrogen atmosphere. The nitrogen atmosphere prevents premature oxidation of the diamine[4].

-

Oxidative Cyclization: Add Na₂S₂O₅ to the solution. Heat the mixture to 120 °C for 12 hours. The bisulfite acts as an oxidant to close the imidazole ring, forming the rigid 1-(tert-butyl)-1H-imidazo[4,5-b]pyridine core.

-

Precipitation & Purification: Cool the mixture to room temperature and pour it into ice water. Collect the crude precipitate via vacuum filtration. Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 3:1) to isolate the pure TADF emitter.

-

Self-Validation (Quality Control):

-

Structural Validation: Perform ¹H-NMR. The disappearance of the aldehyde proton (~9.8 ppm) and the primary amine protons (~5.0 ppm), alongside a sharp singlet for the tert-butyl group (~1.7 ppm), confirms cyclization.

-

Photophysical Validation: Dissolve a fraction of the product in toluene. Degas the solution via freeze-pump-thaw cycles. Measure the PLQY. A successful orthogonal TADF emitter will show a significant increase in PLQY in the degassed state compared to an aerated state, confirming triplet harvesting.

-

Coordination Chemistry: Sterically Directed Metal-Organic Frameworks (MOFs)

Mechanistic Causality

Pyridine-2,3-diamine derivatives are excellent multidentate ligands for coordination polymers, as the pyridine nitrogen and amino groups can coordinate to transition metals like Zinc (Zn²⁺)[2]. However, standard planar ligands often lead to highly interpenetrated MOF networks, which collapse the internal pore volume and render the material useless for gas separation.

By utilizing N2-(tert-Butyl)pyridine-2,3-diamine, the bulky tert-butyl group acts as an internal "steric pillar" during the solvothermal crystallization process. It physically blocks adjacent polymer sheets from π−π stacking and interpenetrating. This forces the framework to adopt an open topology with a high fractional free volume, which is highly desirable for the selective adsorption of small kinetic diameter gases (like CO₂) over larger ones (like N₂).

Workflow: Solvothermal MOF synthesis utilizing tert-butyl steric pillars to control pore topology.

Protocol 2: Solvothermal Synthesis of High-Free-Volume Zn-MOFs